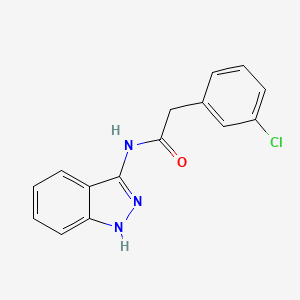
EDJ-MED-c8e7a002-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EDJ-MED-c8e7a002-11 is a compound identified as part of the COVID Moonshot project, an international open-science discovery initiative aimed at developing inhibitors for the SARS-CoV-2 main protease. This protease is essential for viral replication, making it a promising target for antiviral drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EDJ-MED-c8e7a002-11 involves the use of 2-halo pyridine and other α-halogen substituted N-heterocycles. The reaction conditions typically include the use of metal catalysts and aryl bromides .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
EDJ-MED-c8e7a002-11 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products depending on the nucleophile used.
Scientific Research Applications
EDJ-MED-c8e7a002-11 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: Explored as a potential antiviral drug candidate for treating COVID-19.
Mechanism of Action
The mechanism of action of EDJ-MED-c8e7a002-11 involves its binding to the active site of the SARS-CoV-2 main protease. This binding inhibits the protease’s activity, thereby preventing the cleavage of viral polypeptides necessary for viral replication . The molecular targets include the catalytic residues of the protease, and the pathways involved are those related to viral replication and protein processing.
Comparison with Similar Compounds
Similar Compounds
- EDJ-MED-c8e7a002-1
- EDJ-MED-e4b030d8-12
- NAU-LAT-a5c7d7cb-10
Uniqueness
EDJ-MED-c8e7a002-11 is unique in its specific binding affinity and inhibitory activity against the SARS-CoV-2 main protease. Compared to similar compounds, it has shown significant potential in preliminary studies, making it a promising candidate for further development .
Properties
IUPAC Name |
2-(3-chlorophenyl)-N-(1H-indazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-5-3-4-10(8-11)9-14(20)17-15-12-6-1-2-7-13(12)18-19-15/h1-8H,9H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLGJCVMDCCABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)NC(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














